Gallium silver disulphide

Nonlinear Optics Optical Parametric Oscillation Mid-Infrared Generation

Gallium silver disulphide (AgGaS₂, CAS 12249-54-6), also referred to as silver thiogallate or AGS, is a ternary I-III-VI₂ chalcopyrite semiconductor that has become the commercial benchmark for mid-infrared nonlinear optical (NLO) frequency conversion. Its tetragonal crystal structure (space group I-42d) delivers a direct bandgap of approximately 2.7 eV, a broad transparency window spanning 0.47 to 13 µm, and a second-order nonlinear coefficient d₃₆ of ~12.5 pm/V at 10.6 µm, enabling efficient second-harmonic generation, optical parametric oscillation, and difference-frequency generation across the near- to deep-infrared.

Molecular Formula AgGaS
Molecular Weight 209.66 g/mol
CAS No. 12249-54-6
Cat. No. B079694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium silver disulphide
CAS12249-54-6
Synonymsgallium silver disulphide
Molecular FormulaAgGaS
Molecular Weight209.66 g/mol
Structural Identifiers
SMILESS=[Ag].[Ga]
InChIInChI=1S/Ag.Ga.S
InChIKeyKIASIFZNYBFQQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gallium Silver Disulphide (AgGaS₂) for Infrared Nonlinear Optics: A Procurement-Focused Baseline Overview


Gallium silver disulphide (AgGaS₂, CAS 12249-54-6), also referred to as silver thiogallate or AGS, is a ternary I-III-VI₂ chalcopyrite semiconductor that has become the commercial benchmark for mid-infrared nonlinear optical (NLO) frequency conversion [1]. Its tetragonal crystal structure (space group I-42d) delivers a direct bandgap of approximately 2.7 eV, a broad transparency window spanning 0.47 to 13 µm, and a second-order nonlinear coefficient d₃₆ of ~12.5 pm/V at 10.6 µm, enabling efficient second-harmonic generation, optical parametric oscillation, and difference-frequency generation across the near- to deep-infrared . These characteristics position AgGaS₂ as the reference material against which emerging IR NLO crystals are measured.

Why In-Class IR Nonlinear Crystals Cannot Simply Substitute for Gallium Silver Disulphide


Despite sharing the same I-III-VI₂ or analogous chalcopyrite parent structure, AgGaS₂, AgGaSe₂, ZnGeP₂, CdGeAs₂, and GaSe each occupy distinct, non-overlapping performance niches defined by mutually exclusive trade-offs between band gap, transparency range, nonlinear coefficient magnitude, laser-induced damage threshold, and thermal conductivity [1]. Substituting AgGaS₂ with AgGaSe₂ may extend long-wavelength transmission but sacrifices the short-wavelength edge and reduces the band gap by approximately 0.9 eV, severely limiting high-power pump compatibility; conversely, ZnGeP₂ offers a ~6× larger nonlinear coefficient but introduces two-photon absorption below ~1.5 µm, making it incompatible with widely deployed 1.064 µm Nd:YAG pump sources without complex tandem architectures [1][2]. These performance cliffs mean procurement decisions made on generic crystal-class assumptions directly impact system-level conversion efficiency, tuning range, and damage resilience.

Gallium Silver Disulphide: Quantitative Differentiation Evidence Against Closest IR NLO Comparators


Short-Wavelength Transparency Edge vs. AgGaSe₂: Enabling Nd:YAG Pump Compatibility

AgGaS₂ provides a short-wavelength transmission cut-on at 0.47 µm, approximately 260 nm shorter than AgGaSe₂ (0.73 µm), directly enabling efficient optical parametric oscillation when pumped by the ubiquitous 1.064 µm Nd:YAG laser line without the need for longer-wavelength pump sources . AgGaSe₂, while extending the long-wavelength edge to 18 µm, cannot be directly pumped at 1.064 µm due to insufficient transparency at the short end, requiring alternative pump schemes such as Ho:YLF at 2.05 µm that add system cost and complexity .

Nonlinear Optics Optical Parametric Oscillation Mid-Infrared Generation

Band Gap Width vs. ZnGeP₂: Avoiding Two-Photon Absorption at 1.064 µm

AgGaS₂ possesses a band gap of 2.7 eV, which is substantially wider than that of ZnGeP₂ (approximately 2.1 eV) and CdGeAs₂ (approximately 1.3 eV) [1][2]. The narrower band gap of ZnGeP₂ leads to detrimental two-photon absorption (TPA) when pumped at 1.064 µm, as this pump photon energy (1.17 eV) enables TPA across the 2.1 eV band gap, causing thermal lensing, reduced conversion efficiency, and potential crystal damage at high average powers [2][3]. AgGaS₂, with its 2.7 eV band gap, remains free of TPA at 1.064 µm, enabling cleaner, higher-beam-quality operation.

Nonlinear Optics Laser Damage Threshold Two-Photon Absorption

Room-Temperature 90° Non-Critical Phase Matching for CO₂ Laser Upconversion: A Unique Capability Not Shared by ZnGeP₂ or CdGeAs₂

AgGaS₂ is uniquely capable of room-temperature 90° non-critical phase matching (NCPM) for parametric upconversion of CO₂ laser radiation (10.2–11.6 µm) into visible green light at 0.566 µm [1]. This NCPM property eliminates spatial walk-off between interacting beams (walk-off angle = 0°), maximizing the effective interaction length and conversion efficiency. In contrast, ZnGeP₂ and CdGeAs₂, while possessing larger nonlinear coefficients, operate with significant walk-off angles (e.g., AgGaS₂ Type I SHG at 10.6 µm has a walk-off angle of 0.85°, which is non-zero but manageable; phase-matched configurations for these comparators at comparable wavelengths produce walk-off angles that degrade beam overlap) [2]. Only AgGaS₂ among the commercial chalcopyrite family provides this room-temperature NCPM for CO₂ laser upconversion.

Non-Critical Phase Matching CO₂ Laser Upconversion Remote Sensing

Ultra-Low Absorption Coefficient Across the 1–9 µm Working Range vs. AgGaSe₂ and ZnGeP₂

Production-quality AgGaS₂ crystals demonstrate bulk absorption coefficients of 0.01–0.02 cm⁻¹ across the 0.8–9 µm spectral region [1]. At the critical Nd:YAG wavelength of 1.064 µm, AgGaS₂ absorption is specified at <0.05 cm⁻¹ (typical) to <0.0005 cm⁻¹ for exceptional-grade material, while AgGaSe₂ exhibits absorption of <0.05 cm⁻¹ at the same wavelength and ZnGeP₂ absorption is <0.04 cm⁻¹ within its narrower 2.05–2.10 µm low-loss window but rises outside this region [1]. The exceptionally low absorption of premium AgGaS₂ across a broad spectral range minimizes thermal loading, which is the primary limiting factor for average-power scaling in OPO and SHG systems.

Absorption Coefficient Optical Loss Thermal Management

Highest Figure of Merit (FOM) for Near- to Deep-IR Nonlinear Interactions Among Commercial Crystals

AgGaS₂ is explicitly identified in the peer-reviewed literature as possessing the highest figure of merit (FOM) for infrared nonlinear optical interactions among commercially available crystals [1]. This FOM is a composite metric that incorporates the nonlinear coefficient (d₃₆), refractive indices, transparency range, and absorption, reflecting the crystal's overall conversion efficiency in practical device configurations. While individual comparators such as ZnGeP₂ (d₃₆ = 75 pm/V) and CdGeAs₂ (d₃₆ = 236 pm/V) exhibit larger absolute nonlinear coefficients, their narrower band gaps, TPA issues, or limited short-wavelength transparency reduce their practical FOM in the near-to-deep-IR range where AgGaS₂ operates [2].

Figure of Merit Nonlinear Optical Performance Procurement Benchmarking

Continuous OPO Tuning Range: 3.9 to 11.3 µm with Sub-MW/cm² Pump Threshold

An AgGaS₂-based singly resonant angle-tuned type-II optical parametric oscillator pumped by 1.064 µm nanosecond Nd:YAG pulses demonstrated continuous idler tunability from 3.9 to 11.3 µm with a narrow linewidth of 1 cm⁻¹ [1]. The OPO threshold was measured at 0.03 J/cm², corresponding to a sub-MW/cm² pump intensity and sub-100 µJ pump energy, with slope and absolute quantum conversion efficiencies reaching 41% and 22%, respectively [1]. This experimentally validated tuning breadth of 7.4 µm surpasses that typically achieved with AgGaSe₂ OPOs in comparable singly resonant configurations (which favor longer wavelengths beyond 5 µm) and is not accessible with ZnGeP₂ due to its 1.064 µm pump incompatibility .

Optical Parametric Oscillator Tuning Range Spectroscopic Applications

Gallium Silver Disulphide Application Scenarios Derived from Quantitative Performance Evidence


Nd:YAG-Pumped Broadly Tunable Mid-IR OPO for Spectroscopic Trace-Gas Sensing

The continuous OPO tuning range of AgGaS₂ from 3.9 to 11.3 µm under 1.064 µm Nd:YAG pumping [1], combined with its ultra-low absorption of <0.0005 cm⁻¹ at the pump wavelength [2], enables high-resolution mid-IR spectroscopy systems for detecting greenhouse gases (CO₂, CH₄, N₂O) and hazardous air pollutants without requiring exotic pump lasers or tandem crystal arrangements. The room-temperature operation and narrow 1 cm⁻¹ linewidth are particularly advantageous for field-deployable differential absorption lidar (DIAL) instruments.

CO₂ Laser Upconversion Detectors for Remote Sensing and Infrared Countermeasures

AgGaS₂'s unique room-temperature 90° non-critical phase matching for upconverting CO₂ laser radiation (10.2–11.6 µm) into the visible range at 0.566 µm [1] enables compact, alignment-tolerant upconversion detectors for stand-off chemical sensing, coherent laser radar (LADAR), and directed infrared countermeasure (DIRCM) systems. The zero walk-off configuration ensures robust performance under vibration and temperature variation (0–100 °C), a decisive advantage for defense and aerospace platforms.

High-Average-Power SHG of Near-IR Lasers for Materials Processing

The 2.7 eV band gap of AgGaS₂, which prevents two-photon absorption at the 1.064 µm pumping wavelength [1], together with surface damage thresholds of ~30 MW/cm² at 1.064 µm (10 ns pulses) [2], supports efficient second-harmonic generation for generating visible and near-UV output from high-repetition-rate Nd:YAG lasers. This is particularly relevant for precision laser machining, medical laser systems, and fluorescence microscopy where beam quality and conversion stability are paramount.

Difference-Frequency Generation for Terahertz (THz) Wave Generation and Detection

AgGaS₂'s combination of broad transparency (0.47–13 µm), high nonlinear coefficient (d₃₆ = 12.5 pm/V at 10.6 µm), and highest composite FOM in the near-to-deep-IR [1] makes it the preferred crystal for difference-frequency generation (DFG) when mixing near-IR pump and signal wavelengths to generate coherent THz radiation (0.1–10 THz). Applications include security screening, non-destructive testing, and pharmaceutical polymorph identification, where the crystal's low absorption and wide phase-matching bandwidth enable broadband THz generation with commercially available pump sources.

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